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molecular formula C5H4ClN3O2 B2516378 5-Amino-2-chloropyrimidine-4-carboxylic acid CAS No. 1052714-41-6

5-Amino-2-chloropyrimidine-4-carboxylic acid

Cat. No. B2516378
M. Wt: 173.56
InChI Key: YFZBEXPQXKNNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08822497B2

Procedure details

A 0.5 M aqueous solution of LiOH (1.5 eq) was added to a stirring mixture of ethyl 5-amino-2-chloropyrimidine-4-carboxylate (1 eq) in H2O (0.1 M) and THF (0.1M). The reaction was maintained for 2 h at rt. 1.0 N HCl was added and the crude mixture was concentrated in vacuo to remove residual THF. The resulting solids were collected on a paper lined Buchner funnel and dried for 16 h under vacuum to give 5-amino-2-chloropyrimidine-4-carboxylic acid. LC/MS (m/z): 174.0 (MH+). HPLC: Rt: 1.148 min.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[NH2:3][C:4]1[C:5]([C:11]([O:13]CC)=[O:12])=[N:6][C:7]([Cl:10])=[N:8][CH:9]=1.Cl>O.C1COCC1>[NH2:3][C:4]1[C:5]([C:11]([OH:13])=[O:12])=[N:6][C:7]([Cl:10])=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC(=NC1)Cl)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the crude mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove residual THF
CUSTOM
Type
CUSTOM
Details
The resulting solids were collected on a paper
CUSTOM
Type
CUSTOM
Details
dried for 16 h under vacuum
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=NC1)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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